Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one

Photostability Forced degradation Photodegradation kinetics

1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0, molecular formula C₁₉H₂₃N₃O, MW 309.41) is officially designated as Benzydamine EP Impurity E under the European Pharmacopoeia monograph for benzydamine hydrochloride. Chemically, it is an N2-alkylated indazol-3-one structural isomer of the parent drug benzydamine—a locally acting non-steroidal anti-inflammatory drug (NSAID) of the indazole class.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 52413-42-0
Cat. No. B3061114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
CAS52413-42-0
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c1-20(2)13-8-14-21-19(23)17-11-6-7-12-18(17)22(21)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
InChIKeyGZGWTMXEDJEORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0): Sourcing Guide for Benzydamine EP Impurity E Reference Standard


1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0, molecular formula C₁₉H₂₃N₃O, MW 309.41) is officially designated as Benzydamine EP Impurity E under the European Pharmacopoeia monograph for benzydamine hydrochloride [1]. Chemically, it is an N2-alkylated indazol-3-one structural isomer of the parent drug benzydamine—a locally acting non-steroidal anti-inflammatory drug (NSAID) of the indazole class . Unlike benzydamine, which bears a 3-(dimethylamino)propyl ether chain at the C3 position of the indazole ring, this compound carries the same side chain at the N2 position with a carbonyl at C3, fundamentally altering its pharmacological and photochemical profile [2]. It arises both as a process-related impurity during benzydamine synthesis (via competing N2-alkylation) and as the predominant photodegradation product under UV irradiation [3][4]. It is supplied by multiple vendors as a pharmacopoeial reference standard with full characterization data (NMR, MS, HPLC purity) compliant with regulatory guidelines for analytical method development, method validation, and quality control release testing of benzydamine active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Generic Substitution Fails for 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one: Structural Isomerism, Photochemical Behavior, and Regulatory Classification Drive Non-Interchangeability


Benzydamine impurity reference standards cannot be interchanged without risking analytical method failure and regulatory non-compliance, because each EP-named impurity possesses distinct structural identity, chromatographic retention behavior, and pharmacopoeial specification limits [1]. Impurity E (CAS 52413-42-0) is structurally unique among benzydamine-related substances: it is the sole N2-alkylated indazol-3-one bearing the intact 3-(dimethylamino)propyl side chain, distinguishing it from Impurity C (CAS 2215-63-6, which lacks this side chain entirely) and from the parent benzydamine (which carries the side chain as a C3-ether) [2]. This structural difference produces a chromatographic retention time and UV response factor distinct from all other named impurities, making compound-specific reference standards indispensable for accurate peak identification and quantification in pharmacopoeial related-substances testing . Furthermore, impurity E is classified differently from impurities A, B, and D in the EP/BP monograph—it falls under the 'unspecified impurities' category with a maximum permitted limit of 0.10%, whereas A, B, and D have individually named limits with dedicated correction factors [1]. Critically, impurity E is also the major photodegradation product of benzydamine (75% yield upon 300 nm irradiation), meaning its levels can increase during stability studies and forced degradation testing in ways that other impurities do not, creating a distinct requirement for its use as a reference marker in photostability-indicating methods [3]. Substituting with an incorrect impurity standard (e.g., using impurity C or a non-pharmacopoeial analog) will yield erroneous retention time matching, inaccurate quantification, and potential failure of system suitability criteria during regulatory dossier review .

Quantitative Differentiation Evidence for 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0) Versus Closest Analogs


Photodegradation Yield: Impurity E is the Predominant UV Photoproduct of Benzydamine at 75% Yield vs. 25% for 5-Hydroxybenzydamine

Under UV irradiation at 300 nm in methanol solution, benzydamine undergoes photodegradation to yield two main spectroscopically identified products: photoproduct 3, identified as 2-β-dimethylaminopropyl-1-benzylindalolin-3-one (i.e., the target compound, impurity E), at 75% yield, and photoproduct 2 (5-hydroxybenzydamine) at 25% yield [1]. This 3:1 product ratio establishes impurity E as the dominant photodegradation species, in contrast to other benzydamine impurities (A, B, C, D) that are primarily process-related rather than photochemically generated. No other benzydamine impurity exhibits this degree of photochemical formation preference.

Photostability Forced degradation Photodegradation kinetics Benzydamine photolysis

Photohemolysis Mechanism: Impurity E Photosensitizes Erythrocyte Lysis via Singlet Oxygen, Distinct from Parent Benzydamine and 5-Hydroxybenzydamine

In a comparative in vitro photohemolysis study, photoproduct 3 (impurity E) photosensitized erythrocyte lysis through a singlet oxygen (¹O₂)-mediated mechanism, as evidenced by: (a) enhancement of the photohemolysis rate in deuterium oxide (D₂O, a known ¹O₂ lifetime extender) and under oxygen atmosphere, and (b) lack of inhibition by reduced glutathione (a radical scavenger) [1]. Photoproducts 3 and 5 (3-dimethylamino-7-methyl-1,2,4-benzotriazine) were both shown to produce singlet oxygen via trapping with 2,5-dimethylfuran [2]. In contrast, the photohemolysis induced by the parent benzydamine and 5-hydroxybenzydamine (photoproduct 2) showed distinct mechanistic profiles, with a radical intermediate evidenced by thiobarbituric acid trapping and cysteine dimerization [1]. This mechanistic divergence means impurity E's photobiological behavior is not predictable from data on the parent drug.

Phototoxicity Singlet oxygen Erythrocyte lysis Photosensitization mechanism

Regulatory Classification: Impurity E is Categorized as 'Unspecified Impurity' (≤0.10%) in EP/BP, Distinct from Named Impurities A (≤0.20%), B (≤0.50%), and D (≤0.15%)

The European Pharmacopoeia (Ph. Eur. monograph 2759) and British Pharmacopoeia (BP 2025) benzydamine hydrochloride monograph defines specific named impurity limits with dedicated correction factors for impurities A (max 0.20%, correction factor 1.9), B (max 0.50%), and D (max 0.15%, correction factor 1.4), while impurity E is classified under 'unspecified impurities' with a maximum permitted level of 0.10% per individual impurity and a reporting threshold of 0.05% [1]. Impurity E is nonetheless named and identified in the EP as a known related substance—its classification as 'unspecified' reflects its different origin (photodegradation and competing N2-alkylation) and the fact that its control is achieved through the total impurities limit (max 1.0%) rather than an individually named limit [1]. This classification has direct consequences for analytical method validation: impurity E does not require a dedicated correction factor in the EP method, but must still be chromatographically resolved and quantified.

Pharmacopoeial monograph Related substances Impurity specification limits Regulatory compliance

Synthetic Origin: Impurity E is the Isomeric N2-Alkylated Indazolone By-Product Formed During Benzydamine Alkylation, Confirmed by Patent Literature

GB2102416A explicitly identifies that the alkylation reaction between 1-benzyl-3-hydroxy-1H-indazole sodium salt and 1-chloro-3-dimethylaminopropane produces, in addition to the desired N1-substituted C3-ether benzydamine, a small amount of 'the isomeric 1-substituted 2-alkyl-indazolone' as a residual impurity in the bottoms fraction after distillation [1]. This isomeric by-product is chemically 1-benzyl-2-(3-dimethylaminopropyl)-1,2-dihydro-3H-indazol-3-one (the target compound, impurity E), formed via competing N2-alkylation of the indazolone tautomer [1][2]. The patent further teaches that this isomeric impurity is insoluble in aliphatic hydrocarbon solvents (n-hexane, pentane, heptane, cyclohexane), a physicochemical property exploited for its separation from the benzydamine free base during purification [1]. This solubility-based differentiation is unique among benzydamine impurities and provides a specific quality control handle for manufacturers.

Process impurity Synthetic by-product Alkylation isomerism Benzydamine manufacturing

HPLC Method Validation: Impurity E is Chromatographically Resolved from Five Co-Eluting Benzydamine-Related Substances with Validated LOD of 0.1 µg/mL

Carlucci et al. (2010) developed and validated a reversed-phase HPLC method capable of simultaneously separating and quantifying benzydamine hydrochloride and five of its impurities in a single run of less than 15 minutes, including impurity E (designated as 1-benzyl-2-(3-dimethylaminopropyl)-1,2-dihydro-3H-indazol-3-one, abbreviated BDA in the publication) [1]. The method achieved baseline resolution on a Gemini C18 column (250 × 4.6 mm, 5 µm) using acetonitrile–methanol–ammonium carbonate buffer (10 mM, pH 10.5) at 30°C with UV detection at 218 nm. The limit of detection (LOD) and limit of quantification (LOQ) for the impurity analytes were determined as 0.1 µg/mL and 0.33 µg/mL, respectively, with analytical curve correlation coefficients greater than 0.99 for all analytes [1]. Recoveries ranged from 98.25% to 102.8%, and intra- and inter-day precision (as %RSD) was below 2.2% [1]. Impurity E (BDA) was successfully quantified alongside impurities DAP (3-dimethylaminopropyl 2-benzylaminobenzoate), DABA (3-dimethylaminopropyl-2-aminobenzoate), BI (1-benzyl-1H-indazol-3-ol, i.e., impurity C), and BDAP (1-benzyl-3-(3-(3-dimethylaminopropyl)-3-methylamino)propoxy-1H-indazole) in a commercial oral collutory formulation [1].

RP-HPLC Method validation Limit of detection Related substances Quality control

Structural Differentiation from Impurity C: Retention of the 3-(Dimethylamino)propyl Side Chain at N2 vs. Complete Absence of the Side Chain

Impurity E (CAS 52413-42-0, C₁₉H₂₃N₃O, MW 309.41) and impurity C (CAS 2215-63-6, C₁₄H₁₂N₂O, MW 224.26) are both indazol-3-one derivatives, yet they differ fundamentally in the presence versus absence of the 3-(dimethylamino)propyl side chain [1][2]. Impurity C (1-benzyl-1,2-dihydro-3H-indazol-3-one) is the de-alkylated indazolone core that serves as a synthetic intermediate in benzydamine manufacture, whereas impurity E retains the full 3-(dimethylamino)propyl substituent but at the N2 position rather than as a C3-ether (as in benzydamine) [3]. This structural difference produces a molecular weight difference of 85.15 Da (309.41 vs. 224.26) and markedly different chromatographic retention behavior, UV absorption characteristics, and ionization efficiency in LC-MS detection [1]. The NMR signature also differs diagnostically: impurity E exhibits characteristic benzyl CH₂ resonances at δ ~4.5 ppm and the dimethylamino N-CH₃ singlet, whereas impurity C lacks the latter signal entirely [4].

Structural isomerism Structure-activity relationship Chromatographic retention Indazole chemistry

Best-Fit Application Scenarios for 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0) Based on Verified Differentiation Evidence


Photostability-Indicating HPLC Method Development and Forced Degradation Studies for Benzydamine Formulations

Impurity E is the dominant photodegradation product of benzydamine, formed at 75% yield under 300 nm UV irradiation compared to 25% for 5-hydroxybenzydamine [1]. Any ICH Q1B-compliant photostability study of benzydamine oral sprays, mouthwashes, or topical formulations must use impurity E as the primary degradation marker. The validated HPLC method of Carlucci et al. (2010), which achieves baseline resolution of impurity E from four other related substances with LOD of 0.1 µg/mL and LOQ of 0.33 µg/mL, provides a directly transferable analytical framework [2]. Laboratories should procure the EP-grade reference standard (freebase or HCl salt) to establish system suitability, construct degradation kinetics curves, and set specification limits aligned with the EP 'unspecified impurities' threshold of 0.10% [3].

API Process Optimization and Purification Monitoring During Benzydamine Manufacture

As documented in GB2102416A, impurity E arises as an isomeric N2-alkylated by-product during the benzydamine alkylation step and is specifically removed by exploiting its insolubility in n-hexane and similar aliphatic hydrocarbon solvents [4]. Process development chemists and API manufacturers require impurity E reference standard to: (a) monitor the efficiency of the hexane purification step by spiking experiments, (b) establish that residual impurity E levels are below the 0.10% pharmacopoeial limit in the final API, and (c) demonstrate to regulatory agencies that the purification process adequately controls this isomeric impurity. The reference standard should be sourced with full Certificates of Analysis including HPLC purity, NMR, and MS characterization [5].

Regulatory ANDA/DMF Submission Support – Related Substances Testing and Method Validation

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for benzydamine-containing products, impurity E reference standard is an essential component of the analytical method validation package [5]. The EP/BP monograph classifies impurity E as an 'unspecified impurity' with a maximum limit of 0.10%, distinct from impurities A (0.20%), B (0.50%), and D (0.15%) [3]. Regulatory submissions must demonstrate that the proposed analytical method can specifically detect and quantify impurity E at or below the 0.05% reporting threshold. The validated simultaneous HPLC method provides a regulatory-acceptable precedent for method parameters, and the commercial availability of EP-traceable impurity E standards with full characterization data supports direct regulatory compliance [2].

Phototoxicity Risk Assessment of Benzydamine-Containing Topical Products

Impurity E exhibits a mechanistically distinct phototoxicity profile from the parent benzydamine: it photosensitizes erythrocyte lysis via singlet oxygen (Type II mechanism), as demonstrated by enhanced photohemolysis in D₂O and under oxygen, and by direct singlet oxygen trapping with 2,5-dimethylfuran [1][6]. This contrasts with the parent drug's radical-mediated (Type I) phototoxicity. Toxicology and safety assessment laboratories evaluating the phototoxic potential of benzydamine formulations—particularly those applied to sun-exposed mucosa (oral sprays, vaginal solutions)—require impurity E reference material to conduct standardized in vitro phototoxicity assays (e.g., 3T3 NRU phototoxicity test) on the isolated photoproduct and to establish safety margins for light-exposed use conditions [6].

Quote Request

Request a Quote for 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.